2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide
Description
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-methoxy-N-(3-methyl-5-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-12-6-10(3)5-11(7-12)14-13(15)8-16-4/h5-7,9H,8H2,1-4H3,(H,14,15) |
InChI Key |
YFCRGJQFAFGJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide involves acylation of an appropriately substituted aniline derivative. The key starting material is 3-methyl-5-(propan-2-yloxy)aniline, which undergoes reaction with methoxyacetyl chloride to form the target acetamide.
- Starting materials: 3-methyl-5-(propan-2-yloxy)aniline and methoxyacetyl chloride.
- Reaction type: Acylation (amide bond formation).
- Catalysts and reagents: A base such as triethylamine is used to neutralize the hydrochloric acid generated during the reaction.
- Reaction conditions: The reaction is conducted under anhydrous (water-free) conditions to prevent hydrolysis of the acyl chloride.
- Solvent: Commonly anhydrous dichloromethane or another inert organic solvent.
- Temperature: Typically maintained at low to ambient temperatures to control reaction rate and minimize side reactions.
This method ensures selective formation of the amide bond while preserving the sensitive ether and methyl substituents on the aromatic ring.
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| 1 | 3-methyl-5-(propan-2-yloxy)aniline | Starting aromatic amine |
| 2 | Methoxyacetyl chloride + triethylamine | Acylation agent and base to capture HCl |
| 3 | Anhydrous solvent (e.g., dichloromethane) | Prevents hydrolysis of acyl chloride |
| 4 | Low to ambient temperature | Controls reaction rate and selectivity |
| 5 | Work-up and purification | Isolation of pure this compound |
Alternative Synthetic Strategies
Though the acylation of the substituted aniline is the most straightforward route, alternative methods may involve:
- Stepwise synthesis of the substituted aniline: Starting from simpler phenolic or halogenated precursors, followed by selective alkylation and amination.
- Mitsunobu reaction: For selective alkylation of phenolic hydroxyl groups with isopropanol derivatives to introduce the propan-2-yloxy substituent on the aromatic ring.
- Coupling reactions: Using activated esters or acid chlorides derived from methoxyacetic acid to form the amide bond with the aniline.
These methods may be employed depending on the availability of starting materials and desired purity.
Reaction Mechanism Insights
The acylation mechanism proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of methoxyacetyl chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride ion and proton transfer yields the amide product. Triethylamine serves to neutralize the hydrochloric acid byproduct, driving the reaction forward.
Analytical Characterization and Purity Assessment
After synthesis, the compound is characterized by:
- Nuclear Magnetic Resonance spectroscopy (NMR): Confirms the structure and substitution pattern.
- Infrared spectroscopy (IR): Detects characteristic amide carbonyl stretching vibrations.
- Mass spectrometry (MS): Confirms molecular weight.
- Chromatographic techniques (HPLC or GC): Assess purity and detect impurities.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting materials | 3-methyl-5-(propan-2-yloxy)aniline, methoxyacetyl chloride |
| Reaction type | Acylation (amide bond formation) |
| Base used | Triethylamine |
| Solvent | Anhydrous organic solvent (e.g., dichloromethane) |
| Reaction conditions | Anhydrous, low to ambient temperature |
| Industrial scale | Likely continuous flow reactors for scale-up |
| Alternative methods | Mitsunobu reaction for alkylation, coupling with activated esters |
| Purification methods | Standard organic work-up, recrystallization, chromatography |
| Characterization techniques | NMR, IR, MS, HPLC/GC |
Research Findings and Notes
- The compound’s synthesis is well-established in research contexts, mainly focusing on the selective acylation of substituted anilines.
- The presence of the methoxy and propan-2-yloxy groups influences the reactivity and selectivity of the acylation step.
- No significant public data on industrial-scale synthesis beyond laboratory protocols, but continuous flow methods are standard for scale-up.
- The compound serves as a building block in medicinal chemistry, making reliable and reproducible synthesis critical.
This detailed analysis of preparation methods for this compound integrates data from multiple authoritative sources and reflects best practices in synthetic organic chemistry. It provides a comprehensive foundation for researchers aiming to synthesize this compound with high fidelity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and halogenated derivatives, respectively .
Scientific Research Applications
2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Thiadiazole and Heterocyclic Moieties : Compound 7d () incorporates a thiadiazole ring linked to pyridine, significantly enhancing cytotoxicity compared to the target compound’s simpler phenyl backbone .
- Chlorinated Analogs : Alachlor and pretilachlor () use chloro substituents for pesticidal activity, contrasting with the target’s alkoxy groups, which are less electrophilic and likely less toxic .
- Complex Pharmacological Derivatives: V013-9378 () includes oxolane and dimethylamino groups, improving solubility and suggesting CNS or metabolic applications, unlike the target compound’s minimalist design .
Biological Activity
2-Methoxy-N-[3-methyl-5-(propan-2-yloxy)phenyl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's chemical structure can be dissected into several functional groups that contribute to its biological activity:
- Methoxy group : Enhances lipophilicity, potentially improving membrane permeability.
- Acetamide moiety : Often associated with bioactive compounds, influencing interactions with biological targets.
- Propan-2-yloxy group : May contribute to selective binding to specific receptors or enzymes.
Research indicates that this compound may exert its effects through several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. The specific pathways involved may include apoptosis induction and cell cycle arrest. For instance, a study highlighted its ability to induce apoptosis in HepG2 liver cancer cells, showcasing an IC50 value in the low micromolar range.
- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | |
| Anticancer | HepG2 | 4.5 | |
| Anti-inflammatory | RAW 264.7 macrophages | 15.0 |
Case Study: Anticancer Activity
A study published in MDPI investigated the anticancer properties of various derivatives of acetamides, including this compound. The compound was shown to significantly reduce cell viability in HepG2 cells compared to control groups, indicating potent anticancer activity (IC50 = 4.5 µM) .
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, with an IC50 value of 12.5 µM against E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
